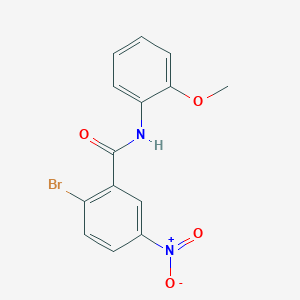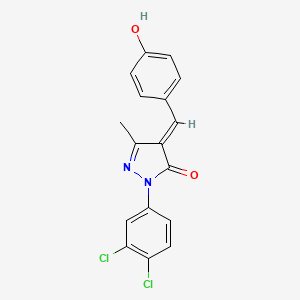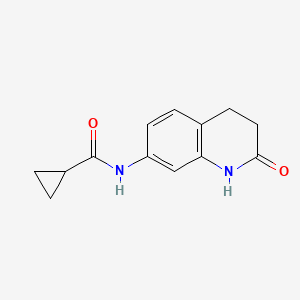
2-bromo-N-(2-methoxyphenyl)-5-nitrobenzamide
Übersicht
Beschreibung
2-bromo-N-(2-methoxyphenyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C14H11BrN2O4 and its molecular weight is 351.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.99022 g/mol and the complexity rating of the compound is 388. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The compound 2-bromo-N-(2-methoxyphenyl)-5-nitrobenzamide is involved in chemical synthesis processes. For instance, different N,N-diacylaniline derivatives, which may include similar compounds, have been synthesized and characterized using techniques such as FTIR and NMR. The introduction of various substituents on the benzene ring of these compounds leads to changes in the ring C–C bond distances, affecting their properties and potential applications (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).Structural Analysis and Coordination Compounds
Compounds similar to this compound, such as tris(5-bromo-2-methoxyphenyl)antimony dicarboxylates, have been synthesized and analyzed for their structural features. These analyses provide insights into the molecular arrangements and bond angles, which are crucial for understanding the chemical behavior and potential applications of these compounds in various fields (Sharutin, Sharutina, & Senchurin, 2014).Antidiabetic Potential and Biological Activities
Derivatives of this compound, such as SN158, have shown potential in the treatment of diabetes and related metabolic disorders. These compounds can interact with peroxisome proliferator-activated receptors, influencing glucose and lipid metabolism. This suggests that such compounds could be useful in developing new therapeutic agents (Jung et al., 2017).Antioxidant Properties
Similar bromophenol derivatives have been identified as having potent antioxidant properties. These compounds, derived from marine sources like the red alga Rhodomela confervoides, show significant scavenging activity against radicals, suggesting their potential application as natural antioxidants in food or pharmaceutical fields (Li et al., 2012).Antitumor and Anticancer Research
Studies on phenyl-substituted derivatives of compounds similar to this compound reveal that they possess antitumor activity. Such compounds have been tested against various cancer cell lines, showing the potential for development as anticancer agents (Lin & Sartorelli, 1976).Development of Antibacterial Agents
Bromophenol derivatives, similar to the compound , have been isolated from marine algae and shown to possess antibacterial properties. These findings suggest the possibility of developing new antibacterial agents based on these compounds (Xu et al., 2003).
Eigenschaften
IUPAC Name |
2-bromo-N-(2-methoxyphenyl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O4/c1-21-13-5-3-2-4-12(13)16-14(18)10-8-9(17(19)20)6-7-11(10)15/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWZQCXHNWOFTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-N'-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075002.png)
![3-{[(2,1,3-benzoxadiazol-5-ylmethyl)(methyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6075013.png)
![ethyl {2-[N'-(naphthalen-2-yl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B6075023.png)
![2-[1-cyclohexyl-4-(4-methoxy-2,5-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6075044.png)
![11-(3,4-dichlorophenyl)-10-propanoyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6075055.png)
![[(E)-1-(4-hydroxy-3-methoxyphenyl)propylideneamino]thiourea](/img/structure/B6075056.png)
![2-[(3,4-difluorobenzyl)(methyl)amino]-1-phenylethanol](/img/structure/B6075060.png)
![4-[[2-[(2Z)-4-oxo-2-[(E)-[(E)-3-phenylprop-2-enylidene]hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoic acid](/img/structure/B6075069.png)
![[2-({4-[(2-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6075077.png)
![ethyl 3-benzyl-1-{[(4-methoxy-2-methylphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6075091.png)

![1-(tetrahydro-2H-thiopyran-4-yl)-N-[3-(1H-tetrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6075107.png)

![N-(3-methoxypropyl)-6-{2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6075125.png)
